molecular formula C11H11NO B188844 4,8-Dimethylquinolin-2-ol CAS No. 5349-78-0

4,8-Dimethylquinolin-2-ol

Cat. No.: B188844
CAS No.: 5349-78-0
M. Wt: 173.21 g/mol
InChI Key: NJUAEGGYLOZMGV-UHFFFAOYSA-N
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Description

4,8-Dimethylquinolin-2-ol is an organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, characterized by the presence of two methyl groups at the 4th and 8th positions and a hydroxyl group at the 2nd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethylquinolin-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as cyclization, methylation, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethylquinolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce various alkylated or arylated quinoline derivatives .

Scientific Research Applications

4,8-Dimethylquinolin-2-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in various chemical reactions and studies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,8-Dimethylquinolin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two methyl groups and a hydroxyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications, distinguishing it from other quinoline derivatives .

Properties

IUPAC Name

4,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)6-10(13)12-11(7)9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUAEGGYLOZMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277746
Record name 4,8-dimethylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-78-0
Record name 5349-78-0
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Record name 5349-78-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,8-dimethylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10277746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-DIMETHYL-2-HYDROXYQUINOLINE
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